3-苯基环丁-1-胺

描述

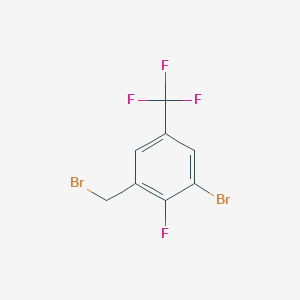

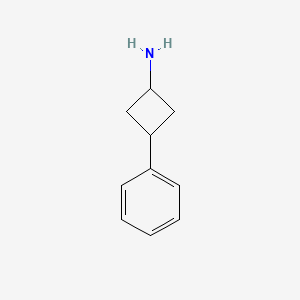

3-Phenylcyclobutan-1-amine is a compound with the molecular weight of 147.22 . It is also known as 3-phenylcyclobutanamine . The physical form of this compound is a colorless to yellow liquid .

Synthesis Analysis

The synthesis of amines like 3-Phenylcyclobutan-1-amine can be achieved by various methods . One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .

Molecular Structure Analysis

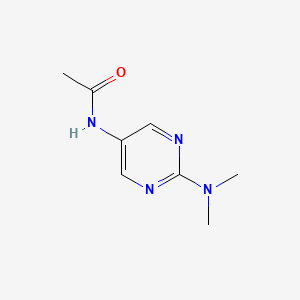

The molecular formula of 3-Phenylcyclobutan-1-amine is C10H13N . The InChI code is 1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 .

Chemical Reactions Analysis

Amines, including 3-Phenylcyclobutan-1-amine, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .

Physical and Chemical Properties Analysis

3-Phenylcyclobutan-1-amine is a colorless to yellow liquid . The main chemical property of amines is their ability to act as weak organic bases .

科学研究应用

合成和化学性质

功能化化合物简便合成:Brand等人的一项研究(2003)展示了从多种环丁-1,3-二酮开始,以苯丙氨酸衍生的伯胺(如3-苯基环丁-1-胺)为原料,高效合成一系列独特功能化的3-氨基环丁-2-烯-1-酮。这种方法允许在C-2处轻松取代,从而产生一系列强效化合物,特别是作为VLA-4拮抗剂(Brand, de Candole, & Brown, 2003)。

自由基机理探索:Silverman和Zieske(1986)研究了1-苯基环丁胺(3-苯基环丁-1-胺的近似物),以了解其作为单胺氧化酶(MAO)底物和不可逆失活剂的相互作用。他们的研究结果提供了对MAO催化的胺氧化自由基机理的见解,这可能与理解类似化合物的行为有关(Silverman & Zieske, 1986)。

化合物合成催化反应:Mou等人(2015)开发了一种Au(I)催化的串联反应,以环丁醇和伯胺合成2-苯基-1,4,5,6-四氢环戊[b]吡咯衍生物,该方法可能适用于3-苯基环丁-1-胺。该方法允许以中等至良好的收率合成多取代吡咯(Mou et al., 2015)。

生物学和制药应用

生物活性化合物合成:Feng等人(2019, 2020)专注于合成多取代氨基环丁烷和氨基环丙烷,它们是生物活性化合物中的关键亚结构。他们的工作突出了3-苯基环丁-1-胺在创建这些结构中的重要性,采用CuH催化的氢胺化进行非对映选择性和对映选择性合成(Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020)。

新型化合物的创新化学反应:Rammeloo、Stevens和de Kimpe(2002)描述了一种涉及3-(氯甲基)环丁酮的新合成方法,该方法可以应用于3-苯基环丁-1-胺,从而产生独特化合物,例如2,4-甲烷脯氨酸类似物(Rammeloo, Stevens, & de Kimpe, 2002)。

创新材料合成

- 应变生物同系物的开发:Lopchuk等人(2017)探索了应变生物同系物(如环丁烷)在药物发现和修饰中的应用。他们的方法(可能适用于3-苯基环丁-1-胺等化合物)可能有助于将小的、应变的环系统引入各种化学结构中(Lopchuk et al., 2017)。

作用机制

安全和危害

The safety information for 3-Phenylcyclobutan-1-amine indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)